g3-MSH Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

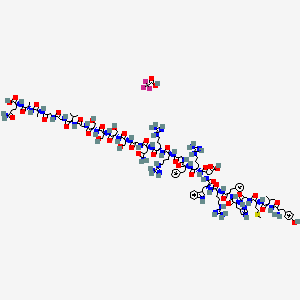

The molecular structure of g3-MSH Trifluoroacetate is H-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-Arg-Arg-Asn-Gly-Ser-Ser-Ser-Ser-Gly-Val-Gly-Gly-Ala-Ala-Gln-OH . Its molecular weight is 2943.22 .Chemical Reactions Analysis

Trifluoroacetic acid (TFA), a component of g3-MSH Trifluoroacetate, is formed from fluorinated refrigerants, pharmaceuticals, and pesticides . TFA is a degradation product formed by the reaction of some fluorinated hydrocarbons used as refrigerants with atmospheric hydroxyl radicals .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate . At the pH levels of environmental media, trifluoroacetic acid is present as salt, often as sodium trifluoroacetate (TFA) .科学的研究の応用

Environmental and Analytical Applications

Analysis of Polar Pesticides : Liquid chromatography (LC) and gas chromatography (GC) have been used extensively for analyzing polar pesticides, including those forming trifluoroacetate derivatives in water samples. These methods, coupled with mass spectrometry (MS), provide detection limits in the ppb range, crucial for environmental monitoring and safety assessments (Liška & Slobodnik, 1996).

Gas-Liquid Chromatography of Bile Acids : The trifluoroacetyl derivatives of bile acid methyl esters have been analyzed using gas-liquid chromatography (GLC), showcasing the utility of trifluoroacetates in biomedical research for the identification and quantification of complex biological molecules (Kuksis, 1965).

Photocatalysis and Environmental Purification

Carbon Nitride-Based Nanocomposites : Graphitic carbon nitride (g-C3N4) and its nanocomposites, including those modified with trifluoroacetate-related compounds, have shown promise in photocatalytic applications for environmental purification and energy generation. These materials are explored for their ability to degrade pollutants and split water under visible light (Asadzadeh-Khaneghah et al., 2020).

Doped g-C3N4 Photocatalysts : The doping of graphitic carbon nitride (g-C3N4) with various elements, potentially including the incorporation of trifluoroacetate derivatives, enhances its photocatalytic efficiency. These modifications aim to improve light absorption, charge separation, and overall photocatalytic activity for environmental applications (Patnaik et al., 2021).

Mass Spectrometry in Analytical Science

- Mass Spectrometry in Uremic Toxins Research : Mass spectrometry (MS), including gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS), plays a crucial role in the analysis of low-molecular-weight compounds in uremic blood, including those related to trifluoroacetate derivatives. This technology is essential for identifying and quantifying uremic toxins, showcasing the broader applications of trifluoroacetate in medical research (Niwa, 1997).

将来の方向性

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment . While several direct anthropogenic sources exist, production from the atmospheric degradation of fluorocarbons has been a known source for some time . Future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H188N44O37S.C2HF3O2/c1-62(2)100(120(204)149-51-93(178)144-52-94(179)151-64(5)102(186)152-65(6)103(187)160-80(122(206)207)34-35-91(128)176)169-98(183)56-148-108(192)87(57-171)166-118(202)89(59-173)168-119(203)90(60-174)167-117(201)88(58-172)155-97(182)55-147-107(191)85(47-92(129)177)164-112(196)76(27-17-38-140-124(132)133)156-109(193)75(26-16-37-139-123(130)131)153-95(180)53-146-106(190)81(43-66-20-10-8-11-21-66)161-110(194)77(28-18-39-141-125(134)135)158-116(200)86(48-99(184)185)165-114(198)83(45-69-49-143-74-25-15-14-24-72(69)74)163-111(195)78(29-19-40-142-126(136)137)157-113(197)82(44-67-22-12-9-13-23-67)162-115(199)84(46-70-50-138-61-150-70)154-96(181)54-145-105(189)79(36-41-208-7)159-121(205)101(63(3)4)170-104(188)73(127)42-68-30-32-71(175)33-31-68;3-2(4,5)1(6)7/h8-15,20-25,30-33,49-50,61-65,73,75-90,100-101,143,171-175H,16-19,26-29,34-48,51-60,127H2,1-7H3,(H2,128,176)(H2,129,177)(H,138,150)(H,144,178)(H,145,189)(H,146,190)(H,147,191)(H,148,192)(H,149,204)(H,151,179)(H,152,186)(H,153,180)(H,154,181)(H,155,182)(H,156,193)(H,157,197)(H,158,200)(H,159,205)(H,160,187)(H,161,194)(H,162,199)(H,163,195)(H,164,196)(H,165,198)(H,166,202)(H,167,201)(H,168,203)(H,169,183)(H,170,188)(H,184,185)(H,206,207)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142);(H,6,7)/t64-,65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQMTCDEBQWOG-UKHGIHDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H189F3N44O39S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3057.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

g3-MSH Trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)